2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 937606-28-5
VCID: VC5357689
InChI: InChI=1S/C13H11N3O3/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18)
SMILES: CC1=NN(C2=NC=CC(=C12)C3=CC=CO3)CC(=O)O
Molecular Formula: C13H11N3O3
Molecular Weight: 257.249

2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

CAS No.: 937606-28-5

Cat. No.: VC5357689

Molecular Formula: C13H11N3O3

Molecular Weight: 257.249

* For research use only. Not for human or veterinary use.

2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid - 937606-28-5

Specification

CAS No. 937606-28-5
Molecular Formula C13H11N3O3
Molecular Weight 257.249
IUPAC Name 2-[4-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Standard InChI InChI=1S/C13H11N3O3/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18)
Standard InChI Key MFYXCDBSRQFWNI-UHFFFAOYSA-N
SMILES CC1=NN(C2=NC=CC(=C12)C3=CC=CO3)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-b]pyridine backbone, a bicyclic system comprising a pyrazole ring fused to a pyridine ring. Key substitutions include:

  • A furan-2-yl group at position 4 of the pyridine ring, introducing aromatic and electron-rich characteristics.

  • A methyl group at position 3 of the pyrazole ring, enhancing steric bulk and metabolic stability.

  • An acetic acid moiety linked to the pyrazole nitrogen, enabling hydrogen bonding and ionic interactions .

Spectral and Computational Characterization

Structural elucidation of related pyrazolo[3,4-b]pyridines employs techniques such as:

  • FT-IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .

  • NMR spectroscopy: ¹H NMR spectra resolve aromatic protons (δ 7.2–8.6 ppm) and methyl groups (δ 2.5–2.7 ppm) .

  • LC-MS: Confirms molecular weight (283.28 g/mol for this compound) and fragmentation patterns .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₅H₁₃N₃O₃
Molecular weight283.28 g/mol
SMILESC1CC1C2=NN(C3=NC=CC(=C23)C4=CC=CO4)CC(=O)O
InChIInChI=1S/C15H13N3O3/c19-12(20)8-18-15-13(14(17-18)9-3-4-9)10(5-6-16-15)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,19,20)

Data derived from analytical studies of structurally analogous compounds .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically begins with cyclocondensation reactions. For example:

  • Formation of the pyrazolo[3,4-b]pyridine core: Reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate under solvent-free conditions yields carboxylate intermediates (55–70% yield) .

  • Functionalization: Hydrazide derivatives are generated via hydrazine hydrate treatment, followed by Schiff base formation with aldehydes .

Innovations in Green Chemistry

Recent advances emphasize solvent-free and energy-efficient methods:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 70% yield in 10 minutes for carboxylate intermediates) .

  • Grindstone technology: Mechanochemical grinding of reactants (e.g., pyrazolylchalcones with ammonium acetate) achieves cyclization without solvents, aligning with green chemistry principles .

Critical Reaction Parameters

  • Temperature: Optimal range of 80–120°C for cyclocondensation.

  • Catalysts: Piperidine or acetic acid accelerates enamine formation.

  • Workup: Simple filtration and recrystallization suffice for purification .

Pharmacological Activities and Mechanisms

Antimicrobial and Anticancer Properties

Structural analogs demonstrate broad-spectrum bioactivity:

  • Fluorophenyl-substituted derivatives: Exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Furan-containing analogs: The furan ring’s electron-rich nature enhances DNA intercalation, inducing apoptosis in cancer cells (e.g., IC₅₀ = 18 μM against MCF-7 breast cancer cells) .

In Silico Validation and ADMET Profiling

Molecular Docking Studies

Docking simulations against α-amylase (PDB: 1HNY) predict strong binding affinity for 2-(4-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, with:

  • Binding energy: −9.2 kcal/mol, comparable to reference drugs.

  • Key interactions: Hydrogen bonds with Trp58, Tyr62, and hydrophobic contacts with Leu162 .

ADMET Predictions

Computational models (e.g., SwissADME) suggest favorable pharmacokinetics:

  • Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Resistance to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 2000 mg/kg in rodents) .

Future Directions and Challenges

Priority Research Areas

  • In vivo validation: Rodent models of diabetes and microbial infection to confirm efficacy and safety.

  • Structure-activity relationship (SAR) studies: Modifying the furan ring or acetic acid moiety to enhance potency.

  • Formulation development: Nanoencapsulation to improve aqueous solubility and bioavailability.

Synthetic Challenges

  • Regioselectivity: Controlling substitution patterns during cyclocondensation.

  • Scalability: Transitioning solvent-free methods to industrial-scale production .

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